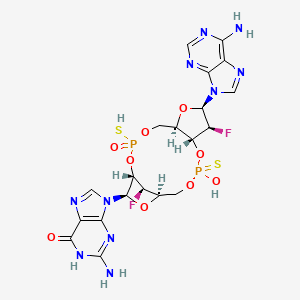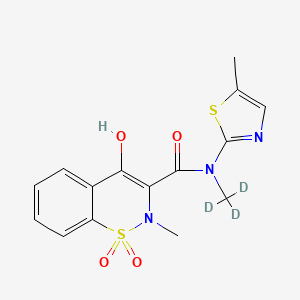
Amido methyl Meloxicam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amido methyl Meloxicam-d3 is a deuterated derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is primarily used in scientific research, particularly in the field of proteomics. It is known for its high purity and precision, making it a valuable tool for various biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Amido methyl Meloxicam-d3 involves the incorporation of deuterium atoms into the Meloxicam molecule. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of Amido Methyl Group: The deuterated starting materials undergo a series of chemical reactions to form the amido methyl group.
Final Assembly: The amido methyl group is then attached to the Meloxicam backbone to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of advanced technologies and equipment is essential to achieve the desired deuteration levels and maintain the integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Amido methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amido methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Amido methyl Meloxicam-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.
Biology: The compound is employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Meloxicam.
Industry: It is utilized in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of Amido methyl Meloxicam-d3 is similar to that of Meloxicam. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to reduced inflammation and pain. The deuterium atoms in this compound may enhance its stability and alter its metabolic profile, providing unique insights into its pharmacological effects .
Comparaison Avec Des Composés Similaires
Meloxicam: The parent compound, widely used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness: Amido methyl Meloxicam-d3 is unique due to the presence of deuterium atoms, which can provide enhanced stability and different metabolic pathways compared to its non-deuterated counterparts. This makes it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies .
Propriétés
Formule moléculaire |
C15H15N3O4S2 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-N-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3/i2D3 |
Clé InChI |
GEXSYKOSERXHIX-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
SMILES canonique |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





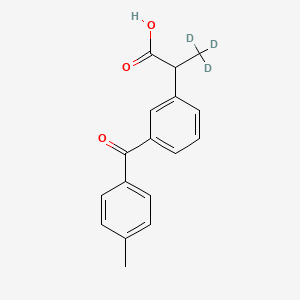
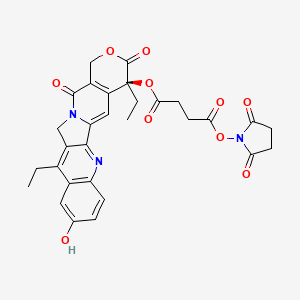
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)

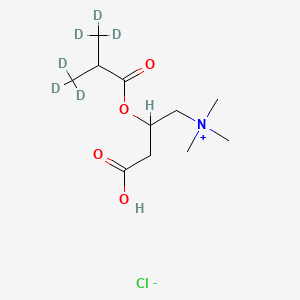



![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
